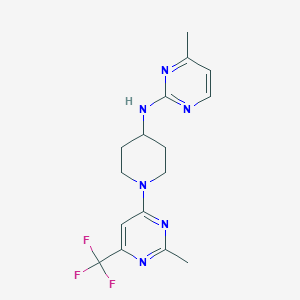
4-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C16H19F3N6 and its molecular weight is 352.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrimidin-2-amine (CAS No. 2034225-87-9) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H19F3N6 with a molecular weight of approximately 352.365 g/mol. Its structure features multiple functional groups that contribute to its biological activity, particularly the trifluoromethyl and piperidine moieties, which are known to enhance lipophilicity and receptor binding affinity.
Structural Formula
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For example, derivatives of pyrimidines have shown promising results in inhibiting cancer cell proliferation. In vitro assays indicated that similar compounds exhibit IC50 values ranging from 0.87 to 12.91 µM against MCF-7 and MDA-MB-231 breast cancer cell lines, outperforming standard treatments like 5-Fluorouracil (5-FU) .
Table 1: Anticancer Activity of Pyrimidine Derivatives
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key enzymes involved in cellular proliferation and survival pathways. Specifically, compounds with similar structures have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Antimicrobial Activity
In addition to anticancer properties, some pyrimidine derivatives have demonstrated antimicrobial activity against various pathogens. The incorporation of trifluoromethyl groups has been associated with enhanced potency against bacterial strains, suggesting a broad spectrum of biological activity.
Study on Antimalarial Activity
In a study aimed at developing new antimalarial therapies, pyrimidine derivatives were evaluated for their efficacy against Plasmodium falciparum. The results indicated that structural modifications significantly influenced the compounds' activity against the parasite's Na+-ATPase, with some derivatives showing promising in vivo efficacy in malaria mouse models .
Clinical Trials and Future Directions
Ongoing research is focused on optimizing the pharmacokinetic properties of these compounds to improve their therapeutic profiles. Current clinical trials are assessing their safety and efficacy in human subjects, particularly for cancer treatment.
Propiedades
IUPAC Name |
4-methyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N6/c1-10-3-6-20-15(21-10)24-12-4-7-25(8-5-12)14-9-13(16(17,18)19)22-11(2)23-14/h3,6,9,12H,4-5,7-8H2,1-2H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJGURMMIVJDFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














